molecular formula C14H13BrMgO B12639743 Magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide

Magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide

Cat. No.: B12639743
M. Wt: 301.46 g/mol
InChI Key: NUOVWFYZPHRPNB-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide involves the reaction of 1-methyl-2-(phenoxymethyl)benzene with magnesium metal in the presence of a suitable solvent, typically diethyl ether or tetrahydrofuran (THF). The reaction is initiated by the addition of a small amount of iodine or 1,2-dibromoethane to activate the magnesium .

Industrial Production Methods

In an industrial setting, the preparation of Grignard reagents is scaled up by using large reactors equipped with efficient stirring mechanisms to ensure proper mixing of the reactants. The reaction is highly exothermic, so temperature control is crucial to prevent runaway reactions .

Chemical Reactions Analysis

Types of Reactions

Magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide is used extensively in scientific research for:

Mechanism of Action

Biological Activity

The compound Magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide is a unique chemical entity that has garnered attention for its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound consists of a magnesium ion complexed with 1-methyl-2-(phenoxymethyl)benzene and bromide. The structural formula can be represented as:

Mg2++C9H11BrO+Br\text{Mg}^2++\text{C}_9\text{H}_{11}\text{BrO}+\text{Br}^-

This structure suggests potential interactions with biological systems, particularly in the context of pharmacological applications.

Research indicates that the biological activity of magnesium compounds is often linked to their role in enzymatic processes and cellular signaling. Magnesium plays a crucial role in stabilizing ATP, influencing various metabolic pathways. The phenoxymethyl group may enhance the lipophilicity of the compound, facilitating its interaction with cell membranes and biological targets.

Hypoglycemic Effects

Research on related compounds suggests potential hypoglycemic effects. For example, derivatives of phenylpropanoic acid have been shown to reduce blood glucose levels in diabetic mouse models . This indicates that this compound may possess similar properties, potentially acting through mechanisms involving insulin sensitivity or incretin mimetic effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of fungal growth
HypoglycemicReduction in blood glucose levels
AntioxidantPotential protective effects against oxidative stress

Case Study 1: Antimicrobial Efficacy

A study investigating MgO NPs synthesized from bacterial cell filtrate demonstrated significant antifungal activity at concentrations as low as 15.36 μg/ml. The nanoparticles caused severe morphological changes in fungal cells, indicating a disruption of cellular integrity .

Case Study 2: Metabolic Effects

In a metabolic study involving phenylpropanoic acid derivatives, compounds showed promising results in reducing insulin resistance and improving lipid metabolism in diabetic mice. These findings suggest that this compound could exert similar metabolic benefits due to its structural characteristics .

Properties

Molecular Formula

C14H13BrMgO

Molecular Weight

301.46 g/mol

IUPAC Name

magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide

InChI

InChI=1S/C14H13O.BrH.Mg/c1-12-7-5-6-8-13(12)11-15-14-9-3-2-4-10-14;;/h2-3,5-10H,11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

NUOVWFYZPHRPNB-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C[C-]=C2.[Mg+2].[Br-]

Origin of Product

United States

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